REACTION_CXSMILES
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B.O1CCCC1.[CH3:7][C:8]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].C(=O)([O-])O.[Na+]>C1COCC1>[OH:11][CH2:10][C:9]1[C:8]([CH3:7])=[C:16]([OH:17])[CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4|
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Name
|
|
Quantity
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4.6 mL
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Type
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reactant
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Smiles
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B.O1CCCC1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)O)C=CC=C1O
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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OCC=1C(=C(C=CC1)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |